Product packaging for H-Thr(Me)-OH(Cat. No.:CAS No. 2076-57-5)

H-Thr(Me)-OH

Cat. No.: B7802535
CAS No.: 2076-57-5
M. Wt: 133.15 g/mol
InChI Key: FYCWLJLGIAUCCL-DMTCNVIQSA-N
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Description

Overview of O-Methyl-L-threonine as an Amino Acid Derivative

O-Methyl-L-threonine is an L-threonine derivative characterized by the presence of a methyl group replacing the hydrogen atom on the hydroxyl side chain of threonine. nih.govchemicalbook.comcymitquimica.com This structural modification results in a compound with distinct chemical and physical properties compared to its parent amino acid. It is classified as a non-proteinogenic L-alpha-amino acid. nih.govchemicalbook.com The compound has a molecular formula of C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . nih.govchemimpex.comscbt.comsigmaaldrich.com Its IUPAC name is (2S,3R)-2-amino-3-methoxybutanoic acid. nih.govchemicalbook.com O-Methyl-L-threonine is an analog of L-threonine. cymitquimica.combiosynth.com

Key physical and chemical properties include its appearance as a white to off-white crystalline powder or solid. chemimpex.comsigmaaldrich.comchemicalbook.com It is sparingly soluble in water and slightly soluble in solvents like DMSO and methanol (B129727). chemicalbook.comchemicalbook.com

Table 1: Selected Properties of O-Methyl-L-threonine

PropertyValueSource
Molecular FormulaC₅H₁₁NO₃ nih.govchemimpex.com
Molecular Weight133.15 g/mol nih.govchemimpex.com
CAS Number4144-02-9 chemimpex.comchemicalbook.com
AppearanceWhite to off-white crystalline powder/solid chemimpex.comchemicalbook.com
Melting Point203-220 °C or 214-216 °C chemicalbook.comchemimpex.com
SolubilitySparingly in water; Slightly in DMSO, Methanol chemicalbook.comchemicalbook.com
Optical Rotation[α]D²⁰ = -38.5 ± 2.5º (C=1 in H₂O) chemimpex.comchemimpex.com

Significance of O-Methyl-L-threonine in Biochemical and Biomedical Contexts

O-Methyl-L-threonine holds significance in biochemical and biomedical research due to its versatile nature as an amino acid derivative. Its unique structural features, particularly the methoxy (B1213986) group, are reported to enhance its solubility and reactivity, making it valuable in various biochemical applications. chemimpex.comchemimpex.com Researchers utilize O-Methyl-L-threonine as a building block in the development of pharmaceuticals, particularly those aimed at metabolic disorders. chemimpex.comchemimpex.com Its ability to mimic natural amino acids positions it as a tool in drug design and development for potentially creating more effective therapeutic agents. chemimpex.comchemimpex.com

In biochemical research, O-Methyl-L-threonine is studied for its potential roles in metabolic pathways and its influence on protein structure and function. cymitquimica.com It is used in investigations into amino acid metabolism, contributing to the understanding of its role in protein synthesis and cellular functions. chemimpex.com The compound may also exhibit biological activities that are of interest in pharmacological studies. cymitquimica.com Furthermore, its chemical properties allow it to participate in reactions such as esterification and amidation, which are useful in synthetic organic chemistry. cymitquimica.com Research has also explored its potential as an antibacterial agent and a bleaching agent. nih.govchemicalbook.comchemicalbook.com It has been investigated for its effectiveness in suppressing the growth of certain animal health bacteria and fungi and has been used in research related to protein synthesis disorders in animals. biosynth.com

Research Trajectories and Emerging Applications of O-Methyl-L-threonine

Current research trajectories involving O-Methyl-L-threonine span multiple disciplines. In pharmaceutical development, it serves as a key intermediate in synthesizing various pharmaceuticals, especially those targeting metabolic disorders. chemimpex.com Biochemical research continues to utilize it in studies investigating amino acid metabolism and cellular functions. chemimpex.com

Emerging applications are being explored in areas such as nutrition science, where it is being evaluated for its potential benefits in dietary supplements to enhance amino acid profiles. chemimpex.com In plant biology, the compound is applied in agricultural research to study its effects on plant growth and development. chemimpex.com Neuroscience research is investigating its potential effects on neurotransmitter activity, which could open avenues for developing treatments for neurological disorders. chemimpex.comchemimpex.com

O-Methyl-L-threonine, particularly in protected forms like Boc-O-methyl-L-threonine, is widely utilized in peptide synthesis and pharmaceutical research for creating novel therapeutic peptides with improved pharmacological properties. chemimpex.com It acts as a building block for the creation of new compounds with potential therapeutic benefits. chemimpex.com Its use extends to bioconjugation processes and protein engineering, where precise control over molecular structures is crucial. chemimpex.com Additionally, it is employed in analytical chemistry to study the behavior and interactions of amino acids. chemimpex.com

Studies comparing the conformational preferences of glycans linked to threonine versus serine residues, where threonine has a methyl group at the β-carbon, suggest that this methyl group can influence the presentation of these glycans to the immune system and carbohydrate-binding molecules. frontiersin.org Research has also indicated that O-Methyl-L-threonine can inhibit the incorporation of radiolabeled amino acids into alpha chains in rabbit reticulocytes, suggesting interference with protein synthesis, potentially by acting as an isoleucine isostere. ebi.ac.ukebi.ac.uk It has been shown to enter E. coli through the branched amino acid transport system and can be activated and transferred to tRNA by isoleucyl-RNA synthetase. ebi.ac.ukebi.ac.uk O-Methyl-L-threonine has also been found to inhibit threonine deaminase. ebi.ac.ukebi.ac.uk Further applications explored include its use as a photoresist. chemicalbook.comchemicalbook.com Dipeptides containing O-methyl-L-threonine have been investigated for potential antimalarial activity. ebi.ac.ukacs.org The biosynthesis of complex natural products, such as the unusual amino acid (4R)-4-[(E)-2-Butenyl]-4-methyl-l-threonine (Bmt) found in Cyclosporin A, involves methylation steps, highlighting the relevance of methylated threonine derivatives in natural product synthesis research. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B7802535 H-Thr(Me)-OH CAS No. 2076-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-amino-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWLJLGIAUCCL-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195962, DTXSID701031342
Record name O-Methyl threonine
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Record name O-Methyl-DL-threonine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-02-9, 4385-90-4, 2076-57-5
Record name O-Methylthreonine
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Record name O-Methyl threonine
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Record name O-Methyl threonine
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Record name O-Methyl-DL-threonine
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Record name O-Methyl-L-threonine
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Record name O-METHYLTHREONINE
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Synthesis and Derivatization Methodologies for O Methyl L Threonine

Chemical Synthesis Pathways of O-Methyl-L-threonine

Chemical synthesis of O-Methyl-L-threonine typically involves methylation of the hydroxyl group of a protected threonine derivative, followed by deprotection. One described method involves reacting N-t-butyloxycarboryl-threonine with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) to generate N-t-butyloxycarboryl-O-methyl-threonine. The t-butyloxycarboryl group is subsequently removed using an acid substance to obtain O-methyl-threonine patsnap.com.

Another approach involves the reaction of O-methyl-L-threonine with methyl chloroformate in the presence of NaOH to yield a protected intermediate, which is then acidified ambeed.com.

Enantioselective Synthesis Strategies

Enantioselective synthesis strategies are crucial for obtaining O-Methyl-L-threonine with the correct stereochemistry, as it possesses two chiral centers. While direct enantioselective synthesis of O-Methyl-L-threonine is not extensively detailed in the provided results, related enantioselective methods for threonine derivatives and other amino acids offer insights into potential approaches. For example, enantioselective synthesis of trifluoromethyl-substituted homoallylic α-tertiary NH2-amines has been achieved using an L-threonine-derived aminophenol-based boryl catalyst nih.gov. Another study describes the enantioselective synthesis of protected trifluoro-threonine derivatives on multi-gram scales nih.gov. These examples highlight the use of chiral catalysts and controlled reaction conditions to achieve desired enantioselectivity in amino acid synthesis.

Novel Synthetic Routes and Optimization

Research continues into developing novel and optimized synthetic routes for amino acid derivatives. While specific novel routes solely focused on O-Methyl-L-threonine are not explicitly detailed, the broader context of amino acid synthesis reveals ongoing efforts in this area. For instance, new synthetic routes to peptides containing N-terminal modified amino acids have been explored through cyclization reactions nih.gov. Optimization of reaction conditions, such as temperature, solvents, and reagent equivalents, is a common theme in improving yields and purity in chemical synthesis patsnap.com.

Asymmetric Synthesis of Methyl-Specifically Labeled O-Methyl-L-threonine

The asymmetric synthesis of methyl-specifically labeled amino acids is important for research applications, particularly in techniques like NMR spectroscopy for studying protein structures and dynamics researchgate.net. An efficient mixed chemical/enzymatic synthesis scheme has been developed for the preparation of threonine with specific isotopic labeling at methyl positions researchgate.net. This method allows for the introduction of 1H/2H and 12C/13C atoms at specific sites, enabling detailed structural and functional studies of proteins incorporating these labeled amino acids researchgate.net. While this method focuses on threonine itself, similar strategies could potentially be adapted for the asymmetric synthesis of methyl-specifically labeled O-Methyl-L-threonine.

Enzymatic and Biocatalytic Approaches to O-Methyl-L-threonine Production

Enzymatic and biocatalytic methods offer alternative, often more environmentally friendly, routes for amino acid production. While direct enzymatic synthesis of O-Methyl-L-threonine is not prominently featured in the search results, related biocatalytic processes for threonine and other amino acids demonstrate the potential of these approaches. For example, engineered Escherichia coli strains have been developed for improved production of L-threonine through optimized enzymatic pathways nih.govresearchgate.net. L-threonine aldolases and transaldolases are enzymes known to catalyze reactions involving threonine and can be engineered for the synthesis of unnatural amino acids frontiersin.orgnih.govresearchgate.netacs.org. These biocatalytic strategies, focusing on modifying existing amino acid structures or creating new ones, suggest that enzymatic routes for O-Methyl-L-threonine production could be explored.

Synthesis of O-Methyl-L-threonine Derivatives for Research Applications

O-Methyl-L-threonine derivatives are synthesized to enhance their properties or introduce specific functionalities for various research applications, particularly in peptide chemistry uni.luontosight.aichembk.com. These derivatives often involve protecting groups on the amino and carboxyl termini, as well as modifications to the side chain.

Boc-O-methyl-L-threonine in Peptide Chemistry

Boc-O-methyl-L-threonine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, is a key derivative used in peptide synthesis uni.lu. The Boc group is acid-labile and is commonly used in Boc/Benzyl (B1604629) (Boc/Bz) solid-phase peptide synthesis strategies ontosight.aigoogle.comiris-biotech.de. This protecting group allows for selective coupling of amino acids during peptide chain elongation, preventing unwanted side reactions iris-biotech.dechemimpex.com. Boc-O-methyl-L-threonine serves as a valuable building block for creating complex peptide structures for drug development and biological studies chemimpex.com.

Table 1: Selected Properties of O-Methyl-L-threonine and Boc-O-methyl-L-threonine

PropertyO-Methyl-L-threonine nih.govchemimpex.comsigmaaldrich.combiosynth.comBoc-O-methyl-L-threonine nih.govfishersci.defishersci.com
Molecular FormulaC₅H₁₁NO₃C₁₀H₁₉NO₅
Molecular Weight133.15 g/mol 233.26 g/mol
CAS Number4144-02-948068-25-3
AppearanceWhite to off-white powder/crystal chemimpex.comsigmaaldrich.comchembk.com
Melting Point214-216 °C chembk.combiosynth.com
SolubilitySoluble in water and polar solvents chembk.com

Table 2: Chemical Synthesis Example: N-tert-butoxycarbonyl-O-methyl-L-threonine Preparation

ReactantEquivalentsSolventTemperature (°C)TimeProductYield (%)Citation
N-tert-butoxycarbonyl-L-threonine1Acetone (B3395972)20-352 hours (stirring after NaOH addition)N-tert-butoxycarbonyl-O-methyl-L-threonine61 patsnap.com
Sodium hydroxide8Acetone20-35 patsnap.com
Dimethyl sulfate4Acetone0-20 (dropwise), then 20-30 (overnight)Overnight patsnap.com

Fmoc-O-tert-butyl-L-threoninol Synthesis

Fmoc-O-tert-butyl-L-threoninol is a protected amino alcohol derivative of L-threonine, widely used in peptide synthesis and drug development biosynth.comchemimpex.com. The synthesis of this compound typically involves several steps starting from L-threonine google.comgoogle.com.

One described synthetic route involves the conversion of L-threonine to its methyl ester hydrochloride google.com. This intermediate is then reacted with benzyl chloroformate under basic conditions to yield Z-Thr-OMe google.com. Subsequent steps involve the reaction with isobutene in the presence of methylene (B1212753) chloride and concentrated sulfuric acid to obtain Z-Thr(tBu)-OMe, followed by saponification to yield Z-Thr(tBu)-OH google.com. The Z-Thr(tBu)-OH is then reduced to Z-Thr(tBu)-ol using sodium borohydride (B1222165) in tetrahydrofuran (B95107) google.com. Hydrogenation of Z-Thr(tBu)-ol in methanol (B129727) provides H-Thr(tBu)-ol google.com. Finally, reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) yields Fmoc-O-tert-butyl-L-threoninol google.com.

Another method for preparing Fmoc-Thr(tBu)-OH, a precursor to Fmoc-O-tert-butyl-L-threoninol, involves reacting L-threonine methyl ester hydrochloride with isobutene in methylene chloride with sulfuric acid to obtain Thr(tBu)-OMe, saponifying this to Thr(tBu) with lye, and then reacting with Fmoc-OSu google.com.

Data on specific yields for each step can vary depending on the reaction conditions and scale. One reported method for the methylation of N-tert-butoxycarbonyl-L-threonine to N-tert-butoxycarbonyl-O-methyl-L-threonine using sodium hydroxide and dimethyl sulfate in acetone achieved a yield of 61% patsnap.com. While this is for a Boc-protected O-methyl-L-threonine precursor, it illustrates typical yields in derivatization steps.

Other Protecting Group Strategies and Their Impact on Reactivity

Protecting groups are essential in the synthesis of amino acid derivatives and peptides to prevent unwanted side reactions involving reactive functional groups like the amino, carboxyl, and hydroxyl moieties organic-chemistry.orgthermofisher.comnih.gov. For threonine and its derivatives, including O-Methyl-L-threonine precursors and related compounds like threoninol, various protecting groups are employed depending on the synthetic strategy (e.g., Boc or Fmoc chemistry) and the specific functional group being masked thermofisher.compeptide.com.

Common N-terminal protecting groups for amino acids include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) thermofisher.compeptide.com. Boc is typically removed under acidic conditions, while Fmoc is labile to mild bases thermofisher.com. The choice between Boc and Fmoc chemistry influences the selection of compatible side-chain protecting groups thermofisher.compeptide.com.

For the hydroxyl group on the beta-carbon of threonine, commonly used side-chain protecting groups include the tert-butyl ether (tBu) and benzyl ether (Bzl) peptide.com. In Fmoc chemistry, the tert-butyl ether is frequently used for threonine side-chain protection (e.g., in Fmoc-Thr(tBu)-OH) peptide.comontosight.aichemimpex.com. This protecting group is stable under the basic conditions used for Fmoc removal but is cleaved by acid treatment, often concurrently with the cleavage of the peptide from the resin in solid-phase peptide synthesis peptide.com.

Other protecting groups for the hydroxyl group of serine, threonine, and tyrosine that have been explored include the propargyloxycarbonyl (Poc) group researchgate.netcore.ac.uk. Poc derivatives are reported to be stable under acidic and basic conditions commonly used in peptide synthesis and can be deprotected using tetrathiomolybdate (B108656) researchgate.net.

The choice of protecting group significantly impacts the reactivity and solubility of the protected amino acid derivative chemimpex.comlibretexts.orgiris-biotech.de. For instance, the tert-butyl ester group in Fmoc-O-tert-butyl-L-threonine enhances its solubility and stability chemimpex.com. Similarly, protecting the side chain of asparagine and glutamine with a trityl (Trt) group improves their solubility peptide.com. Different protecting groups also exhibit varying degrees of lability to different reagents, allowing for orthogonal protection strategies where multiple protecting groups can be removed selectively organic-chemistry.orgthermofisher.com. This orthogonality is critical for complex syntheses, enabling controlled deprotection and subsequent reactions at specific sites within the molecule organic-chemistry.org.

The stability of protecting groups under different reaction conditions is a key consideration. For example, the tetrahydropyranyl (THP) group, used for hydroxyl protection, is stable towards strong bases, acylating, and alkylating agents and is compatible with both Fmoc and tBu solid-phase peptide synthesis iris-biotech.de.

Here is a table summarizing some common protecting groups used with threonine and their general removal conditions:

Functional Group ProtectedProtecting GroupCommon AbbreviationRemoval Conditions
Alpha-Amino9-FluorenylmethoxycarbonylFmocMild Base (e.g., Piperidine) thermofisher.com
Alpha-Aminotert-ButyloxycarbonylBocAcid (e.g., TFA) thermofisher.com
Hydroxyl (Side Chain)tert-Butyl EthertBuAcid (e.g., TFA) peptide.com
Hydroxyl (Side Chain)Benzyl EtherBzlHydrogenation or Acid peptide.com
Hydroxyl (Side Chain)PropargyloxycarbonylPocTetrathiomolybdate researchgate.net
Hydroxyl (Side Chain)TetrahydropyranylTHPAcid iris-biotech.de

The selection of appropriate protecting groups and deprotection strategies is paramount for achieving high yields and purity in the synthesis of O-Methyl-L-threonine derivatives and their incorporation into peptides and other molecules.

Biochemical Roles and Metabolic Interactions of O Methyl L Threonine

O-Methyl-L-threonine as an L-Threonine Analog

O-Methyl-L-threonine functions as a structural analog of L-threonine cymitquimica.combiosynth.com. This structural resemblance allows it to interact with enzymes and transporters that typically recognize L-threonine. However, the presence of the O-methyl group alters its precise interactions and metabolic fate compared to the natural amino acid. It is also considered an isosteric analog of isoleucine, which contributes to its effects on branched-chain amino acid metabolism ebi.ac.ukebi.ac.ukasm.org.

Interactions with Amino Acid Metabolism Pathways

O-Methyl-L-threonine exerts significant influence on several amino acid metabolism pathways, particularly those involving threonine and isoleucine.

O-Methyl-L-threonine impacts the biosynthesis of both threonine and isoleucine. As an analog of isoleucine, it can interfere with the feedback regulation mechanisms that control the synthesis of branched-chain amino acids, including isoleucine ebi.ac.ukoup.com. In organisms where isoleucine biosynthesis proceeds from threonine, O-Methyl-L-threonine can disrupt this pathway. For instance, studies in Escherichia coli have shown that O-methylthreonine markedly inhibits growth, and this inhibition can be overcome by the addition of isoleucine, valine, or leucine (B10760876), suggesting interference with branched-chain amino acid synthesis asm.orgnih.gov. Resistance to O-methyl-L-threonine in Arabidopsis thaliana has been linked to mutations in the gene encoding threonine dehydratase/deaminase, an enzyme involved in isoleucine biosynthesis, highlighting its role in influencing this pathway ebi.ac.ukoup.comnih.gov.

A key interaction of O-Methyl-L-threonine is its effect on threonine dehydratase (also known as threonine deaminase), the initial enzyme in the isoleucine biosynthetic pathway that converts threonine to α-ketobutyrate uniprot.orgwikipedia.org. O-Methyl-L-threonine has been shown to inhibit the activity of threonine deaminase ebi.ac.ukasm.orgnih.gov. This inhibition is often competitive with threonine, meaning O-Methyl-L-threonine competes with threonine for binding to the enzyme's active site ebi.ac.ukasm.orgnih.gov. Furthermore, O-Methyl-L-threonine can inhibit threonine deaminase even in preparations of the enzyme that are desensitized to isoleucine feedback inhibition, indicating a direct interaction with the enzyme's catalytic or regulatory sites ebi.ac.uknih.gov. Research on Corynebacterium glutamicum threonine dehydratase has detailed its allosteric regulation by isoleucine and valine, and analogs like O-Methyl-L-threonine can perturb this regulation nih.gov. Studies on O-methylthreonine-resistant mutants, such as in Arabidopsis, have revealed altered feedback sensitivity of threonine dehydratase to isoleucine, demonstrating the analog's utility in probing regulatory mechanisms ebi.ac.ukoup.comnih.gov.

Threonine metabolism is linked to one-carbon metabolism and glycine (B1666218) biosynthesis, primarily through the degradation of threonine. Threonine can be catabolized to glycine and acetaldehyde (B116499) via threonine aldolase (B8822740), or through a pathway involving threonine dehydrogenase to produce glycine and acetyl-CoA creative-proteomics.comnih.govoatext.comresearchgate.net. While O-Methyl-L-threonine is an analog of threonine, its direct role in one-carbon metabolism or as a precursor for glycine biosynthesis through these specific pathways is not as well-established as that of threonine itself. However, by interfering with threonine metabolism, O-Methyl-L-threonine could indirectly influence the availability of threonine for these processes. Threonine's contribution to the one-carbon pool, mainly through the production of glycine which provides one-carbon units for the synthesis of purines and thymidylates, is a vital aspect of cellular metabolism creative-proteomics.comresearchgate.net. The impact of O-Methyl-L-threonine on this interconnected network warrants further investigation.

Impact on Threonine Dehydratase/Deaminase Activity and Regulation

Inhibition of Fatty Acid Production by O-Methyl-L-threonine

O-Methyl-L-threonine has been reported to inhibit the production of fatty acids in certain resistant mutants cymitquimica.combiosynth.com. The precise mechanism by which O-Methyl-L-threonine inhibits fatty acid synthesis is not extensively detailed in the provided information, but it is noted that this inhibition occurs in mutants that are activated by the addition of a hydroxyl group to their amino acid backbone biosynth.com. This suggests a potential link between amino acid metabolism or transport and lipid synthesis that is affected by O-Methyl-L-threonine.

Interaction with Protein Synthesis Mechanisms

O-Methyl-L-threonine interacts with protein synthesis mechanisms, primarily by acting as a mimic of isoleucine. It can be activated and transferred to transfer RNA (tRNA) by isoleucyl-tRNA synthetase in vitro ebi.ac.ukasm.orgnih.gov. The rate of O-Methyl-L-threonine incorporation into protein in intact cells has been observed to be comparable to that of isoleucine ebi.ac.ukasm.orgnih.gov. This misincorporation can lead to the synthesis of aberrant proteins, potentially affecting cellular function. Studies in rabbit reticulocytes have shown that O-Methyl-L-threonine, as an isoleucine isostere, inhibits the incorporation of radiolabeled amino acids into alpha-globin chains, which contain isoleucine residues ebi.ac.uknih.gov. This inhibition of alpha-globin synthesis can, in turn, stimulate beta-globin synthesis, illustrating a complex interaction with protein synthesis and its regulatory feedback loops ebi.ac.uknih.gov.

Effects on Globin Chain Synthesis

O-Methyl-L-threonine has been shown to influence globin chain synthesis, particularly in systems where isoleucine incorporation is critical. Studies using rabbit reticulocytes with a variant form of hemoglobin, where isoleucine is present in the alpha but not the beta chains, demonstrated that O-methyl-L-threonine, acting as an isoleucine isostere, inhibits the incorporation of radiolabeled amino acids into alpha chains. ebi.ac.uknih.govnih.gov This inhibition of alpha chain synthesis by O-methyl-L-threonine can lead to a stimulation of beta chain synthesis. ebi.ac.uknih.gov For instance, inhibiting alpha chain synthesis by 50-85% resulted in a 15-50% stimulation of beta synthesis in rabbit reticulocytes. ebi.ac.uknih.gov This effect is interpreted as a potential relief of competition between alpha and beta mRNAs for limiting components of the protein synthesis machinery when alpha synthesis is reduced. nih.gov In bone marrow cells, O-methyl-L-threonine also inhibited alpha-chain synthesis, which was accompanied by a decreased rate of beta-chain synthesis, suggesting a coordinated synthesis of globin chains. nih.govpnas.org

Isoleucyl-tRNA Synthetase Activation and Transfer

O-Methyl-L-threonine interacts with the protein synthesis machinery, specifically with isoleucyl-tRNA synthetase (IleRS). In vitro studies have shown that O-methyl-L-threonine is activated and transferred to transfer ribonucleic acid (tRNA) by IleRS. ebi.ac.ukasm.org The rate at which O-methyl-L-threonine is incorporated into protein in intact cells has been observed to be comparable to that of isoleucine. ebi.ac.ukasm.org This indicates that O-methyl-L-threonine can act as an analog of isoleucine and be utilized in the protein synthetic pathway, presumably via the aminoacyl-RNA synthetase and tRNA specific for isoleucine. asm.org

O-Methyl-L-threonine in Relation to Branched-Chain Amino Acid Transport

Evidence suggests that O-methyl-L-threonine utilizes transport systems typically associated with branched-chain amino acids. Studies in Escherichia coli have indicated that O-methyl-threonine enters the cell through the transport system designated for branched amino acids. ebi.ac.ukebi.ac.uk Branched-chain amino acids (BCAAs), including isoleucine, leucine, and valine, are transported into cells by various systems. asm.orgmdpi.com In E. coli, the transport of branched-chain amino acids involves multiple systems with differing affinities, such as the very-high-affinity, high-affinity, and low-affinity systems. asm.org The BrnQ transporter, a low-affinity but high-flux transporter, has been shown to be directly involved in threonine uptake and forms a primary entry point at higher external threonine concentrations. frontiersin.org The LIV-I branched-chain amino acid transport system, an ATP-dependent high-affinity system, also contributes significantly to threonine uptake. frontiersin.org The interaction of O-methyl-L-threonine with these transporters highlights its mimicry of branched-chain amino acids, particularly isoleucine.

Enzymatic Pathways Involving O-Methyl-L-threonine (e.g., Threonine Aldolases)

O-Methyl-L-threonine can be involved in or interact with enzymatic pathways, particularly those related to threonine metabolism. While threonine aldolases (TAs) primarily catalyze the reversible cleavage of L-threonine and other L-3-hydroxy-α-amino acids into glycine and corresponding aldehydes, the interaction of O-methyl-L-threonine with these enzymes is of interest due to its structural similarity to threonine. nih.govfrontiersin.orgnih.gov TAs are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes involved in threonine degradation and can also catalyze the synthesis of β-hydroxy-α-amino acids through aldol (B89426) condensation. nih.govfrontiersin.orgnih.govfrontiersin.org

Threonine metabolism involves pathways for both biosynthesis and degradation. creative-proteomics.comresearchgate.net L-threonine can be degraded by enzymes like threonine dehydrogenase, which oxidizes threonine to 2-amino-3-ketobutyrate. creative-proteomics.com Threonine deaminase (also known as L-O-methylthreonine resistant 1 or OMR1) is a key enzyme in the biosynthesis of isoleucine from threonine and is subject to feedback inhibition by isoleucine. asm.orgoup.com O-methylthreonine has been shown to inhibit threonine deaminase, and this inhibition is strictly competitive with threonine, requiring high concentrations of O-methylthreonine to be effective. asm.org This competitive inhibition suggests that O-methyl-L-threonine can bind to the active site of threonine deaminase. asm.org

While threonine aldolases are known to act on L-threonine and L-allo-threonine, their activity or interaction with O-methyl-L-threonine is not explicitly detailed in the provided search results. However, given the structural similarity and the known interactions of O-methyl-L-threonine with other threonine-utilizing enzymes like threonine deaminase, further investigation into its potential as a substrate or inhibitor of various threonine aldolase variants could be relevant. TAs exhibit varying substrate specificities and stereoselectivities depending on the source and specific enzyme. nih.govnih.govfrontiersin.org

Here is a table summarizing key data points related to O-Methyl-L-threonine:

PropertyValueSource
PubChem CID2724875 nih.govuni.lu
Molecular FormulaC₅H₁₁NO₃ nih.govcymitquimica.comuni.lusigmaaldrich.combiosynth.comchemimpex.com
Molecular Weight133.15 g/mol nih.govsigmaaldrich.combiosynth.comchemimpex.com
CAS Number4144-02-9 nih.govcymitquimica.comchemicalbook.comsigmaaldrich.combiosynth.comchemimpex.com
IUPAC Name(2S,3R)-2-amino-3-methoxybutanoic acid nih.govuni.lu
InChI KeyFYCWLJLGIAUCCL-DMTCNVIQSA-N nih.govuni.lu
Melting Point203-220 °C (reported range) chemimpex.com
SolubilitySoluble in water cymitquimica.com

O-Methyl-L-threonine (OMT) is a non-proteinogenic amino acid derivative of L-threonine, where a methyl group replaces the hydrogen on the hydroxyl side chain nih.gov. This structural modification imparts unique chemical properties to OMT, influencing its interactions and applications in various fields, particularly in pharmaceutical development and biochemical research chemimpex.com.

Pharmacological and Therapeutic Investigations of O Methyl L Threonine and Its Derivatives

Antimicrobial and Antibacterial ActivitiesO-Methyl-L-threonine has been identified as having antibacterial agent propertiesnih.gov. It has been shown to be effective at suppressing the growth of certain animal health bacteria and fungibiosynth.com.

Suppression of Bacterial and Fungal GrowthO-Methyl-L-threonine has demonstrated the ability to inhibit the growth of Escherichia coliebi.ac.uknih.gov. This inhibition was found to be overcome by the addition of isoleucine, valine, or leucine (B10760876), suggesting an interaction with amino acid uptake or metabolismebi.ac.uknih.gov. OMT acts as an isosteric analogue of isoleucine and can inhibit threonine deaminase, an enzyme involved in isoleucine biosynthesisebi.ac.uknih.gov. While OMT was activated and transferred by isoleucyl-RNA synthetase in vitro, its incorporation into protein in intact cells was comparable to isoleucine, but it did not appear to be incorporated into E. coli protein in other studiesnih.govnih.gov. The growth-inhibitory effects in E. coli may be due to interference with the biosynthesis of threonine and methioninenih.gov.

Regarding fungal growth, O-methyl-L-threonine has been shown to be effective at suppressing the growth of certain fungi biosynth.com. While the specific mechanisms are not detailed for OMT itself in the provided results, related research on inhibitors of amino acid biosynthesis highlights pathways that are essential for fungal survival and could represent potential antifungal targets nih.govasm.org. For example, interference in L-methionine biosynthesis in fungal cells can lead to methionine auxotrophy and the accumulation of toxic intermediates nih.gov. Additionally, studies on O-methylated flavonoids in maize have shown antifungal activity against pathogens like Fusarium graminearum and Fusarium verticillioides, indicating that O-methylation can contribute to antimicrobial properties in other classes of compounds nih.gov.

Compound Information

Compound NamePubChem CID
O-Methyl-L-threonine2724875
Boc-O-methyl-L-threonine21873267
Fmoc-N-methyl-L-threonine21252500
Angiotensin II172193

Data Tables

Based on the provided text, specific quantitative data suitable for interactive data tables is limited. However, the following table summarizes the pA2 values of Angiotensin II analogues incorporating O-methyl-L-threonine from one study acs.org:

Table 1: pA2 Values of Angiotensin II Analogues on Rabbit Aortic Strips

Angiotensin II AnaloguepA2 Value
[1-sarcosine, 5-O-methylthreonine, 8-isoleucine]-Angiotensin II9.50
[1-sarcosine, 5-O-methylthreonine, 8-O-methylthreonine]-Angiotensin II9.50
[1-sarcosine, 8-α-methylalanine]-Angiotensin II8.70
[1-α-methylalanine, 8-α-methylalanine]-Angiotensin II7.22
[1-sarcosine, 2-sarcosine, 8-threonine]-Angiotensin II8.78

Note: This table presents data from a specific in vitro study on rabbit aortic strips acs.org.

Potential in Neurological Disorder Treatments

Research into the potential of O-Methyl-L-threonine in neurological disorder treatments is an area of ongoing investigation. O-Methyl-L-threonine is being explored for its effects on neurotransmitter activity, which could potentially lead to the development of treatments for neurological conditions chemimpex.com.

Studies have also investigated the role of threonine, the parent amino acid of O-Methyl-L-threonine, in neurological contexts. For instance, L-threonine has been examined in the context of amyotrophic lateral sclerosis (ALS), a progressive neurological disorder. A pilot study involving ALS patients randomized to receive L-threonine or control treatments observed no statistically significant differences in the decline of clinical assessment scores between the groups that completed the trial. However, patients treated with L-threonine reported less frequent respiratory failure compared to the control group, despite having more common bulbar involvement at the study's entry caldic.com. While this study focused on L-threonine, it highlights the broader interest in threonine derivatives for neurological applications.

Furthermore, the L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids across the blood-brain barrier, is being investigated for its role in various neurological disorders, including Rett syndrome, a neurodevelopmental disorder researchgate.net. O-Methyl-L-threonine, being an amino acid derivative, could potentially interact with such transport systems, influencing its distribution and activity within the central nervous system. Research has also demonstrated that the O-GlcNAcylation of MeCP2 at threonine 203 is critical for neural development and synaptic transmission, suggesting the importance of threonine modifications in neurological function nih.gov.

Exploration in Metabolic Disorder Drug Formulation

O-Methyl-L-threonine is utilized in the synthesis of peptides and as a building block in the development of pharmaceuticals, particularly in the formulation of drugs targeting metabolic disorders chemimpex.com. Its ability to mimic natural amino acids makes it a valuable tool in drug design and development aimed at creating more effective therapeutic agents for metabolic conditions chemimpex.com.

The parent amino acid, threonine, is known to play a vital role in the modulation of nutritional metabolism mdpi.com. It is involved in lipid metabolism and can influence the intestinal immune system mdpi.com. Studies have indicated a negative correlation between plasma threonine levels and the risk of an atherogenic lipid profile in humans, suggesting a potential positive modulation of lipid metabolic disorders by threonine mdpi.com. While these findings pertain to threonine itself, they provide a basis for exploring how O-Methyl-L-threonine, as a derivative, might impact similar metabolic pathways.

O-Methyl-L-threonine has also been noted to inhibit the production of fatty acids in resistant mutants, which are activated by the addition of a hydroxyl group to their amino acid backbone biosynth.com. This suggests a direct involvement of O-Methyl-L-threonine in lipid metabolism processes.

Di-peptides of O-Methyl-L-threonine as Potential Antimalarials

Dipeptides containing O-Methyl-L-threonine have been investigated for their potential antimalarial activity uni.lunih.govacs.org. Research has focused on evaluating the efficacy of these dipeptides against malaria parasites, such as Plasmodium berghei in mice uni.lunih.gov.

In one study, L-Leucyl-O-methyl-L-threonine, O-methyl-L-threonyl-L-leucine, and O-methyl-L-threonyl-O-methyl-L-threonine were synthesized and tested for antimalarial activity uni.lunih.gov. O-Methyl-L-threonine itself demonstrated significant prolongation of survival time in mice infected with Plasmodium berghei at various doses uni.lunih.gov. The dipeptide O-methyl-L-threonyl-O-methyl-L-threonine showed less activity, significantly prolonging survival time only at a higher dose uni.lunih.gov. L-Leucine and the other two dipeptides tested did not exhibit activity in this specific test uni.lunih.gov.

These investigations suggest that O-Methyl-L-threonine and certain dipeptides incorporating it hold promise as potential antimalarial agents. The targeting of aminopeptidases, such as Plasmodium falciparum M17 leucine aminopeptidase (B13392206) (PfLAP), has been identified as a strategy for developing new antimalarials, as these enzymes are essential for parasite growth and development acs.orgresearchgate.netnih.govpnas.org. While the specific mechanism of action for O-Methyl-L-threonine dipeptides requires further elucidation, their observed activity in Plasmodium berghei models supports continued exploration in this area. uni.lunih.gov

Here is a summary of the antimalarial activity data from the study on dipeptides of O-Methyl-L-threonine:

CompoundActivity Against Plasmodium berghei (in mice)Notes
O-Methyl-L-threonineSignificantly prolonged survival timeActive at 160, 320, and 640 mg/kg doses. uni.lunih.gov
O-methyl-L-threonyl-O-methyl-L-threonineLess active; significantly prolonged survival time only at 640 mg/kg uni.lunih.gov
L-Leucyl-O-methyl-L-threonineNo activity uni.lunih.gov
O-methyl-L-threonyl-L-leucineNo activity uni.lunih.gov
L-LeucineNo activity uni.lunih.gov

Applications of O Methyl L Threonine in Advanced Research Methodologies

Isotopic Labeling for Metabolic Pathway Tracing

Isotopic labeling, particularly with 13C, is a valuable technique for elucidating cellular central metabolism and identifying functional metabolic pathways in various microorganisms and mammalian cells jove.compnas.org. By culturing cells with a specifically labeled substrate, the resulting labeling patterns in proteinogenic amino acids can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to reveal active pathways jove.com. This approach traces the movement of atoms through the biochemical network, aiding in the determination of functional pathways and the discovery of new enzymes jove.com.

While 13C-labeling is primarily used for metabolic flux analysis and understanding cellular performance under different conditions, it can also uncover signaling pathways and novel metabolic routes pnas.org. Historically, 13C-labeled substrates have been used as internal standards to quantify metabolite concentrations pnas.org. More recently, comprehensive 13C-labeling strategies, combined with high-resolution mass spectrometry, have been developed to identify hundreds of endogenous metabolites and assess the activity of metabolic pathways in an unbiased manner nih.gov. This "deep labeling" method can catalogue endogenous metabolites and detect metabolic pathway activity in various cell types and conditions nih.gov.

Utilisation in Structural Biology Studies (e.g., NMR Studies of Proteins)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure, dynamics, and interactions of biomolecules at atomic resolution ethz.chnih.gov. Methyl-specific isotope-labeling techniques have significantly advanced the study of large proteins and protein complexes using biomolecular NMR ethz.chnmr-bio.com. The methyl group serves as an ideal probe for analyzing high molecular weight proteins, providing detailed insights that are challenging to obtain with conventional methods nmr-bio.com.

Introducing selectively protonated, 13C-labeled methyl groups into an otherwise deuterated protein background is crucial for using methyl groups as NMR probes in large systems ethz.ch. While labeling strategies exist for various expression systems, methods for obtaining highly deuterated, methyl-labeled protein from E. coli, a commonly used host, are particularly important ethz.ch. Specific 13C labeling of threonine methyl groups has been achieved by growing Escherichia coli on [2-13C] glycerol (B35011) in the presence of deuterated isoketovalerate, isoleucine, and alanine (B10760859) nih.gov. Including lysine, methionine, and isoleucine in the growth medium suppresses the diversion of the label from the threonine biosynthetic pathway nih.gov. This method complements other methyl-labeling schemes and is especially useful for studying nucleic acid binding proteins, given the prevalence of threonine residues at protein-DNA and -RNA interfaces nih.govresearchgate.net.

An economical biosynthetic strategy has been developed for producing L-[α-2H; β-2H;γ-13C]-Thr, which can be added directly during protein expression to generate highly deuterated proteins with threonine methyl group probes for structural and dynamic studies plos.org. These threonine reporters are valuable because they are predominantly located on protein surfaces, possess unique hydrogen bonding capabilities, are frequently found at protein-nucleic acid interfaces, and can play significant roles in signaling pathways through phosphorylation plos.org. This methodology has been demonstrated with applications to large protein complexes, such as the 670 kDa proteasome core particle, yielding high-quality 13C,1H correlation spectra that were not attainable with commercially available uniformly labeled threonine plos.org.

O-Methyl-L-threonine as a Selectable Marker in Plant Genetic Transformation

Plant genetic transformation is a key technology in agriculture, enabling the introduction of foreign genes into plant cells and the regeneration of transformed plants tandfonline.com. A critical aspect of this process is the selection of transformed cells from a large population of non-transformed ones tandfonline.com. Selectable marker genes are used for this purpose, with ideal markers exhibiting characteristics such as minimal escape of non-transformed cells, resulting in a high number of independent transformation events, applicability across different plant species, and the availability of an assay to confirm the marker gene's presence tandfonline.com. While antibiotic and herbicide resistance genes are commonly used, there are perceived risks associated with their deployment in transgenic plants tandfonline.com. This has led to the development of alternative selection systems, including positive selection and marker-free systems tandfonline.com.

L-O-methylthreonine (OMT), a structural analog of isoleucine, has been explored as a potential selectable agent in plant transformation studies tandfonline.comebi.ac.uk. Threonine deaminase (TD) catalyzes the initial step in isoleucine synthesis and is subject to feedback regulation by isoleucine tandfonline.comnih.gov. Feedback-insensitive mutations in TD can lead to the accumulation of intracellular isoleucine tandfonline.com. OMT can effectively compete with isoleucine during translation, potentially inducing cell death tandfonline.comebi.ac.uk. This characteristic suggests that OMT could be utilized as an effective selective agent tandfonline.comebi.ac.uk.

Studies have evaluated the Escherichia coli threonine deaminase gene (ilvA) as a selectable marker for plant transformation using OMT as the selection agent ebi.ac.ukunl.edu. When coupled with OMT, the ilvA gene was effectively used to identify tobacco transformants ebi.ac.ukunl.edu. However, the transformation efficiency was observed to be substantially lower compared to using nptII with kanamycin (B1662678) selection ebi.ac.ukunl.edu. Additionally, some transgenic lines expressing ilvA or a mutant ilvA-466 showed a severe off-type phenotype under greenhouse conditions, correlating with increased ilvA transgene expression levels ebi.ac.ukunl.edu.

Mutants of Arabidopsis thaliana resistant to L-O-methylthreonine have been isolated, showing significantly higher resistance to OMT compared to the wild type nih.govnih.gov. This resistance was linked to a single, dominant nuclear gene denoted omr1, which affects the feedback regulation of threonine deaminase nih.govnih.gov. Specific mutant alleles of omr1 have been identified as potentially providing environmentally-friendly, dominant, selectable markers for plant transformation ebi.ac.uk.

Broader Biological and Biotechnological Implications

Influence on Cell Growth and Proliferation

Research into the influence of O-Methyl-L-threonine on cell growth and proliferation is often informed by studies on its parent compound, L-threonine. L-threonine is recognized as an indispensable nutrient crucial for cell growth and proliferation, particularly highlighted in studies involving embryonic stem cells (ESCs) mdpi.comfrontiersin.org. It plays a role in promoting signaling pathways, such as the mammalian target of rapamycin (B549165) (mTOR)-mediated pathway, which is significant for cellular proliferation frontiersin.orgresearchgate.netnih.gov. Studies have shown that the absence of L-threonine can negatively impact ESC colony growth and their ability to self-renew nih.gov. Furthermore, L-threonine has been observed to stimulate ESC proliferation through the activation of various signaling cascades, including the PI3K/Akt, MAPKs, and mTORC pathways researchgate.netnih.gov.

While direct studies specifically detailing the influence of O-Methyl-L-threonine on cell growth and proliferation are less abundant in the provided literature compared to L-threonine, its structural similarity suggests potential interactions with amino acid metabolic pathways. One study indicates that O-Methyl-L-threonine can inhibit the synthesis of proteins containing isoleucine by lowering intracellular Ile-tRNA concentration. This inhibition, observed in rabbit reticulocytes, consequently affects the synthesis of specific proteins like alpha globin ebi.ac.uk. This finding suggests that O-Methyl-L-threonine can interfere with fundamental processes of protein synthesis, which are intrinsically linked to cell growth and proliferation.

Role in Modulating Protein-Protein Interactions

The presence of the methyl group in O-Methyl-L-threonine, as well as the methyl groups in other amino acids like threonine, is known to play a role in protein structure and interactions. Methyl groups can influence the packing within transmembrane domains of proteins and modulate protein-protein interactions frontiersin.org. Specific isotopic labeling of the methyl groups of threonine has been employed in Nuclear Magnetic Resonance (NMR) studies to investigate the structure and dynamics of protein-nucleic acid complexes nih.govplos.org. This highlights the importance of the threonine methyl group as a probe for understanding molecular interactions.

Threonine residues themselves, due to their hydroxyl group, can participate in hydrogen bonding, contributing to the stabilization of protein structures and influencing their folding, stability, and activity . These structural properties are fundamental to how proteins interact with each other and with other molecules. Threonine residues are also noted to have a higher propensity to be located at protein-DNA and -RNA interfaces, suggesting a significant role in these specific types of protein interactions nih.govplos.org. Although the provided information does not offer specific data on how the methylation in O-Methyl-L-threonine directly modulates protein-protein interactions compared to L-threonine, the general principles regarding the role of methyl and hydroxyl groups in protein structure and interaction are relevant.

O-Methyl-L-threonine in Nutritional Science and Functional Foods

O-Methyl-L-threonine is being explored for its potential applications in nutritional science and as a component in functional foods. It is investigated for its possible benefits in dietary supplements, particularly those designed to enhance the amino acid profiles for athletes and individuals with specific nutritional requirements chemimpex.comchemimpex.com. The compound is suggested to contribute to improving protein quality and bioavailability when included in nutritional supplements and functional foods chemimpex.comchemimpex.com.

In the broader context of nutrition, L-threonine is an essential amino acid widely utilized in the food industry as a supplement and fortification agent. It supports protein synthesis and tissue repair, making it a valuable additive in nutraceuticals, dietary supplements, and fortified food products . The interest in O-Methyl-L-threonine within this domain likely stems from its relationship to L-threonine and the potential for modified properties that could offer advantages in specific nutritional applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Methyl-L-threonine, and what analytical methods validate its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves protecting group strategies (e.g., Boc or Fmoc for amino group protection) followed by methylation of the hydroxyl group. For example, Fmoc-O-methyl-L-threonine (CAS 1301706-86-4) can be synthesized using alkylation agents like methyl iodide under basic conditions . Purity is validated via HPLC (≥95% purity threshold) and structural confirmation via 1H^1 \text{H}-NMR (e.g., methyl singlet at δ 3.3 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How does the stereochemical configuration of O-Methyl-L-threonine influence its biochemical activity compared to other threonine derivatives?

  • Methodological Answer : Comparative studies using enantiomers (e.g., O-Methyl-D-threonine, CAS 537697-28-2) can assess stereospecificity. Techniques like X-ray crystallography or circular dichroism (CD) spectroscopy quantify conformational differences, while enzyme inhibition assays (e.g., IC50_{50} measurements) evaluate activity. For instance, D-enantiomers may show reduced binding affinity in chiral enzyme active sites .

Q. What are the key challenges in achieving high enantiomeric purity during O-Methyl-L-threonine synthesis?

  • Methodological Answer : Racemization during methylation is a common issue. Optimizing reaction conditions (e.g., low-temperature alkylation with DIPEA as a base) minimizes this. Chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensures enantiomeric excess (ee) >99% .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of O-Methyl-L-threonine in modulating enzyme activity in microbial metabolic pathways?

  • Methodological Answer : Use isotope-labeled 13C ^{13}\text{C}-O-Methyl-L-threonine in tracer studies coupled with LC-MS metabolomics to track incorporation into downstream metabolites. Knockout strains (e.g., E. coli ΔthrB) can isolate its role in threonine biosynthesis. Kinetic assays (e.g., Michaelis-Menten parameters for ThrB kinase) quantify regulatory effects .

Q. How can researchers resolve contradictory findings regarding the substrate specificity of enzymes utilizing O-Methyl-L-threonine as a precursor?

  • Methodological Answer : Systematic review of kinetic data (e.g., KmK_m, VmaxV_{max}) across studies, followed by meta-analysis to identify confounding variables (e.g., pH, cofactor availability). In vitro reconstitution assays with purified enzymes (e.g., threonine aldolase) under standardized conditions can clarify discrepancies. Cross-validation with structural data (e.g., cryo-EM of enzyme-substrate complexes) is critical .

Q. What computational modeling approaches are suitable for predicting the interaction between O-Methyl-L-threonine and target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities and stability. Quantum mechanics/molecular mechanics (QM/MM) calculations assess electronic interactions at active sites. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding residues) and surface plasmon resonance (SPR) for binding kinetics .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to address conflicting reports on O-Methyl-L-threonine’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products (e.g., demethylation to L-threonine). Compare buffer systems (phosphate vs. Tris-HCl) to assess pH-dependent stability. Include negative controls (unmodified threonine) and triplicate replicates to ensure reproducibility .

Q. What frameworks ensure rigorous experimental design when studying O-Methyl-L-threonine’s role in post-translational modifications (PTMs)?

  • Methodological Answer : Apply the P-E/I-C-O framework:

  • Population : Target proteins (e.g., histones).
  • Exposure : Incubation with O-Methyl-L-threonine.
  • Control : Untreated or L-threonine-treated samples.
  • Outcome : PTM detection via Western blot (anti-methylation antibodies) or bottom-up proteomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.